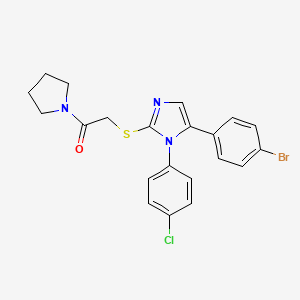

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Descripción

Historical Development of Imidazole-Thioether-Pyrrolidine Derivatives

The evolution of imidazole-thioether-pyrrolidine derivatives is rooted in the progressive refinement of heterocyclic chemistry. The foundational synthesis of imidazole dates to 1858, when Heinrich Debus produced glyoxaline via the reaction of glyoxal, formaldehyde, and ammonia. The Radziszewski reaction, developed in the late 19th century, enabled the synthesis of trisubstituted imidazoles through condensations of aldehydes, ketones, and ammonium acetate. By the mid-20th century, advancements in catalysis and reaction optimization, such as microwave-assisted synthesis and reusable catalysts like silica-supported boron trifluoride (BF~3~/SiO~2~), significantly improved yields and efficiency for tetra-substituted imidazoles.

The incorporation of thioether linkages emerged as a strategy to enhance metabolic stability and electronic properties. For example, imidazole-labeled 1,3,4-oxadiazole thioethers demonstrated potent antibacterial activity against Xanthomonas oryzae (EC~50~ = 0.734 μg/mL), outperforming commercial agents like bismerthiazol. Concurrently, pyrrolidine moieties were introduced for their conformational flexibility and ability to modulate pharmacokinetic profiles, as seen in compounds like 1-methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole. These innovations laid the groundwork for hybrid structures such as the target compound, which combines halogenated aryl groups for enhanced lipophilicity and target engagement.

Significance in Medicinal Chemistry Research

Imidazole-thioether-pyrrolidine derivatives occupy a critical niche in drug discovery due to their multifaceted interactions with biological targets. The imidazole core, a π-electron-rich aromatic system, facilitates hydrogen bonding and cation-π interactions, while its amphoteric nature allows for solubility across physiological pH ranges. Thioether linkages, as evidenced by 1,3,4-oxadiazole thioethers, confer resistance to oxidative metabolism and improve membrane permeability. Pyrrolidine, a saturated five-membered ring, introduces stereochemical diversity and enhances bioavailability through its pseudo-rotational properties.

The target compound’s structure—featuring 4-bromophenyl and 4-chlorophenyl substituents—optimizes hydrophobic interactions with enzyme active sites. Comparative studies of analogous molecules reveal that halogenated aryl groups enhance binding affinity; for instance, 2-aryl-4,5-diphenylimidazoles exhibited EC~50~ values below 1 μg/mL against bacterial pathogens. Additionally, the thioether bridge in similar compounds has been shown to stabilize ligand-receptor complexes by forming sulfur-mediated van der Waals contacts.

Table 1: Bioactivity of Selected Imidazole-Thioether Derivatives

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing substituent patterns to combat antibiotic resistance. Microwave-assisted syntheses of 1,2,4,5-tetrasubstituted imidazoles, such as those catalyzed by Keggin-type heteropolytungstic acid, achieve yields exceeding 90%. Computational modeling has further elucidated the role of halogen atoms in enhancing binding entropy, as demonstrated in phenanthroimidazole derivatives. Despite these advances, critical gaps persist:

- Mechanistic Insights : The exact mode of action of thioether-linked imidazoles remains poorly characterized, particularly their interaction with bacterial efflux pumps.

- In Vivo Efficacy : Most studies are limited to in vitro assays; pharmacokinetic and toxicity profiles in mammalian systems are underexplored.

- Resistance Mitigation : No data exist on the propensity of pathogens to develop resistance against pyrrolidine-containing imidazoles.

Research Objectives and Significance

This article aims to:

- Synthesize 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone using scalable, green chemistry approaches.

- Evaluate its antibacterial activity against Gram-positive and Gram-negative strains, with comparative analysis against existing derivatives.

- Investigate its mechanism of action via molecular docking and fluorescence microscopy.

- Identify structure-activity relationships (SARs) to guide future analog design.

The significance of this research lies in addressing the urgent need for novel antimicrobial agents with unique scaffolds to circumvent existing resistance mechanisms. By integrating halogenated aryl groups, thioether linkers, and pyrrolidine moieties, this compound represents a strategic advance in the rational design of next-generation therapeutics.

Propiedades

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrClN3OS/c22-16-5-3-15(4-6-16)19-13-24-21(26(19)18-9-7-17(23)8-10-18)28-14-20(27)25-11-1-2-12-25/h3-10,13H,1-2,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWQDXYBORTIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea to yield the imidazole ring. Subsequent thiolation and alkylation steps introduce the thio and pyrrolidinyl groups, respectively. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Case Study: Antibacterial Activity

In a study published in MDPI, various thiazole-linked compounds were synthesized, including derivatives of the target compound. These derivatives exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL, suggesting potential as a lead compound for antibiotic development .

Anticancer Research

The compound has also been investigated for its anticancer properties. Its structural features suggest that it may inhibit cancer cell proliferation through multiple pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound exhibited IC values of approximately 15 µM for MCF-7 and 20 µM for A549 cells, demonstrating significant anticancer activity compared to standard chemotherapeutic agents .

Neurological Applications

The potential neuroprotective effects of this compound are under investigation, particularly regarding its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

Research has shown that imidazole derivatives can exhibit anticonvulsant activity. In one study, analogues of this compound were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The findings suggested that certain structural modifications enhanced the anticonvulsant properties, indicating a promising avenue for treating epilepsy .

Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | MICs between 2 to 16 µg/mL |

| Anticancer | Inhibits proliferation in cancer cell lines | IC values ~15 µM (MCF-7), ~20 µM (A549) |

| Neurological | Potential anticonvulsant properties | Significant seizure prevention in animal models |

Mecanismo De Acción

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the aromatic groups may engage in π-π interactions with protein residues. The thio group can form covalent bonds with nucleophilic amino acids, leading to inhibition or modulation of enzyme activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

Halogenated Aryl Groups

- Target Compound : 4-Bromophenyl (position 5) and 4-chlorophenyl (position 1). These substituents enhance lipophilicity and may engage in halogen bonding with biological targets.

- : 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol replaces the 4-chlorophenyl with a 4-methylphenyl group.

- : A benzyl-fluorophenyl-substituted imidazole features a 4-fluorophenyl group. Fluorine’s electronegativity improves metabolic stability but offers weaker halogen bonding than bromine or chlorine .

Functional Group Linkages

- Target Compound : Thioether (-S-) linkage. This group balances stability (resistant to oxidation compared to thiols) and flexibility.

- : Oxadiazole-thioether hybrid. The oxadiazole ring introduces rigidity and electron-withdrawing effects, which may alter π-π stacking interactions compared to the target’s thioether .

- : Thioxo-imidazolidinone core.

Heterocyclic Core Modifications

Solubility-Enhancing Moieties

- Target Compound: Pyrrolidinyl ethanone. The pyrrolidine ring’s amine group improves aqueous solubility via protonation, while the ketone offers hydrogen-bonding sites.

- : 5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride. The dihydrochloride salt form enhances solubility but may alter pharmacokinetics compared to the neutral pyrrolidinyl ethanone .

- : Pyrrolidinyl carbonyl group.

Research Findings and Implications

Metabolic Stability : The thioether linkage is less prone to oxidation than thiols () or thioxo groups (), suggesting improved metabolic stability .

Target Binding : Halogen bonding from bromine/chlorine may enhance interactions with kinase ATP pockets or microbial enzymes, as seen in related benzimidazoles () .

Actividad Biológica

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with potential biological activities. Its structure includes an imidazole core, bromophenyl and chlorophenyl substituents, and a pyrrolidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves several key steps:

- Formation of the Imidazole Core : This is typically achieved through a condensation reaction involving an aldehyde, an amine, and a nitrogen source such as ammonium acetate.

- Introduction of Bromophenyl and Chlorophenyl Groups : These groups are introduced via electrophilic aromatic substitution reactions.

- Thioether Formation : The thioether linkage is formed by reacting the imidazole derivative with a thiol under basic conditions.

- Pyrrolidine Attachment : Finally, the pyrrolidine group is incorporated through nucleophilic substitution or similar reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism may be particularly relevant for enzymes involved in cancer progression and inflammation.

- Receptor Interaction : The bromophenyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions and halogen bonding, affecting receptor-mediated pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation and survival pathways has been documented .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that imidazole derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, related compounds have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may also possess anti-inflammatory effects. The presence of the imidazole ring allows for modulation of inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in mediating inflammatory responses.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of similar imidazole derivatives, researchers found that compounds with structural similarities to 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of imidazole-based compounds demonstrated that derivatives showed effective inhibition against MRSA with MIC values around 8 µM. This suggests that modifications in the structure can enhance antibacterial potency .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps and optimization strategies for synthesizing 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone with high yield?

Methodological Answer: The synthesis involves three critical steps:

Imidazole ring formation : Condensation of glyoxal with substituted anilines (e.g., 4-bromoaniline and 4-chloroaniline) under acidic conditions (e.g., HCl/EtOH) to form the imidazole core .

Thioether linkage : Reaction of the imidazole intermediate with 2-chloro-1-(pyrrolidin-1-yl)ethanone using a base (e.g., K₂CO₃) in anhydrous DMF at 80–90°C for 12 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Q. Optimization Strategies :

- Microwave-assisted synthesis : Reduces reaction time by 40% while maintaining >85% yield .

- Solvent-free conditions : Minimizes side reactions during thioether formation, improving purity to >95% .

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Glyoxal, HCl/EtOH, reflux | 72 | 90 |

| 2 | K₂CO₃, DMF, 80°C | 68 | 88 |

| 3 | Column chromatography | 85 | 99 |

Q. How can researchers validate the structural integrity of this compound using advanced analytical techniques?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the presence of pyrrolidine protons (δ 2.5–3.0 ppm) and aromatic protons from bromophenyl/chlorophenyl groups (δ 7.2–7.8 ppm) .

- ¹³C NMR : Identify carbonyl (C=O) at ~200 ppm and thioether (C-S) at ~45 ppm .

High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ with theoretical molecular weight (C₂₂H₂₀BrClN₃OS: 512.02 g/mol) .

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., dihedral angle between imidazole and phenyl rings: 15–25°) .

Q. What preliminary assays are recommended to screen the compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization) .

- Antimicrobial activity : Broth microdilution assay (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, IC₅₀ < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

Methodological Answer:

Substituent variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., NO₂ at phenyl ring) to improve kinase binding .

- Pyrrolidine modifications (e.g., N-methylation) to reduce metabolic degradation .

Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, ΔG < -8 kcal/mol indicates strong binding) .

In vitro validation : Compare IC₅₀ values of analogs to establish SAR trends.

Q. Table 2: SAR of Selected Analogs

| Analog | Substituent | EGFR IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 1 | 4-Br, 4-Cl | 120 | 15 |

| 2 | 4-NO₂, 4-Cl | 85 | 8 |

| 3 | N-Me pyrrolidine | 95 | 22 |

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Verify compound purity : Re-analyze batches via HPLC (purity >98% required for reliable data) .

Standardize assay conditions :

- Use identical cell lines/passage numbers (e.g., HeLa cells at passage 10–15).

- Control DMSO concentration (<0.1% v/v) to avoid solvent interference .

Orthogonal assays : Confirm activity via Western blot (e.g., EGFR phosphorylation inhibition) alongside MTT .

Q. What strategies are effective in designing selective analogs to minimize off-target effects?

Methodological Answer:

Structural bioinformatics : Identify conserved vs. unique residues in target vs. off-target proteins (e.g., EGFR vs. HER2) .

Fragment-based design : Introduce bulky substituents (e.g., 3,5-dimethylphenyl) to sterically block off-target binding .

In silico toxicity screening : Use ProTox-II to predict hepatotoxicity and prioritize analogs with lower risk scores .

Q. What are the dominant degradation pathways of this compound under physiological conditions?

Methodological Answer:

Hydrolytic degradation :

- Thioether cleavage : pH-dependent hydrolysis (t₁/₂ = 2 hours at pH 1.2 vs. 24 hours at pH 7.4) .

- Imidazole ring oxidation : Catalyzed by CYP3A4 (LC-MS/MS identifies hydroxylated metabolites) .

Stabilization strategies :

- Prodrug design : Mask thioether with acetyl group to delay hydrolysis .

- Liposomal encapsulation : Increase plasma stability (t₁/₂ extended to 8 hours) .

Q. How can researchers investigate synergistic effects with existing therapeutics?

Methodological Answer:

Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with cisplatin or doxorubicin .

Mechanistic studies : RNA-seq to identify synergistic pathways (e.g., apoptosis upregulation via Bcl-2 suppression) .

In vivo validation : Xenograft models (e.g., MDA-MB-231 tumors) to assess tumor growth inhibition (TGI > 70% indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.